molecular formula C14H15NO3 B6335089 ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate CAS No. 467253-42-5

ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B6335089
CAS No.: 467253-42-5
M. Wt: 245.27 g/mol
InChI Key: PMNVNPHWUCANPK-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate (CAS 467253-42-5) is a high-purity chemical intermediate built around the privileged 1H-pyrrole-3-carboxylate scaffold. This compound is exclusively For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The pyrrole heterocycle is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs and natural products due to its versatile interactions with biological targets . The structure of this specific compound integrates a methoxyphenyl moiety, a feature known to enhance bioactivity and optimize physicochemical properties in drug candidates . This molecular architecture makes it a valuable precursor in designing and synthesizing novel bioactive molecules. Its primary research value lies in its application as a key building block for pharmaceutical research and development. The scaffold is particularly relevant for exploring compounds with potential anti-inflammatory, antimicrobial, and anticancer properties, given the documented significance of pyrrole derivatives in these therapeutic areas . Furthermore, the conjugated system within the molecule suggests potential investigational use in material science, such as in the development of organic electronic materials . Researchers will find this reagent useful for lead optimization, structure-activity relationship (SAR) studies, and expanding compound libraries in early-stage drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-18-14(16)11-8-13(15-9-11)10-4-6-12(17-2)7-5-10/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNVNPHWUCANPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 5 4 Methoxyphenyl 1h Pyrrole 3 Carboxylate

Overview of Established Pyrrole (B145914) Ring Construction Strategies

The construction of the pyrrole ring is a foundational task in heterocyclic chemistry, with numerous methods established over more than a century of research. These strategies are often categorized by the key bond-forming reactions and the precursors used. The most prominent classical methods include the Paal-Knorr, Knorr, and Hantzsch syntheses. wikipedia.orgwikipedia.orgresearchgate.net Each of these involves the condensation of carbonyl compounds with amines or their derivatives to form the five-membered ring.

The Paal-Knorr synthesis , for instance, is arguably the most straightforward approach, involving the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.com The Knorr pyrrole synthesis utilizes an α-amino-ketone and a β-ketoester, offering a different disconnection of the target ring. wikipedia.org The Hantzsch pyrrole synthesis is another versatile method that proceeds via the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org

Beyond these classical named reactions, contemporary organic synthesis has introduced a host of new methodologies. Multicomponent reactions (MCRs) have gained prominence for their efficiency, assembling the pyrrole core from three or more starting materials in a single operation. semanticscholar.orgTransition metal-catalyzed reactions , including cross-coupling and cyclization strategies, provide powerful and often milder routes to highly substituted pyrroles. organic-chemistry.orgelsevierpure.com Furthermore, cycloaddition reactions , particularly [3+2] cycloadditions, offer another strategic approach to the pyrrole nucleus. nih.gov The evolution of these methods reflects a continuous drive towards greater efficiency, milder reaction conditions, and broader substrate scope.

Adaptations of Classical Knorr Pyrrole Synthesis for Functionalized Pyrroles

The Knorr pyrrole synthesis, first reported by Ludwig Knorr, is a cornerstone in pyrrole chemistry. wikipedia.org The standard reaction involves the condensation of an α-amino-ketone with a β-ketoester or a related compound with an active methylene (B1212753) group. wikipedia.org A significant challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense. To circumvent this, they are typically generated in situ. A common approach is the reduction of an α-oximino-ketone using reagents like zinc in acetic acid. wikipedia.org

To synthesize a target like ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate, a retrosynthetic analysis based on the Knorr methodology suggests two key starting materials: an α-amino ketone derived from 4-methoxyphenacyl bromide and ethyl acetoacetate.

Retrosynthetic Approach for Knorr Synthesis:

Retrosynthetic analysis of the target molecule via the Knorr synthesis pathway.
Figure 1. A potential retrosynthetic disconnection for this compound based on the Knorr synthesis.

The synthesis would proceed by first converting a precursor like ethyl 3-(4-methoxyphenyl)-3-oxopropanoate to its α-oximino derivative. Subsequent reduction in the presence of a β-dicarbonyl compound, such as ethyl acetoacetate, would yield the desired pyrrole structure. Modern adaptations have also introduced catalytic versions of the Knorr synthesis, for example, using manganese catalysts for the dehydrogenative coupling of amino alcohols with keto esters, which generates hydrogen as the only byproduct. organic-chemistry.org

Modifications of Hantzsch Pyrrole Synthesis and its Analogues

The Hantzsch pyrrole synthesis is another classical and highly adaptable method for preparing substituted pyrroles. The reaction typically involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.org The mechanism proceeds through the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the final pyrrole product. wikipedia.org

For the specific synthesis of this compound, the key precursors would be ethyl acetoacetate, an α-haloketone such as 2-bromo-1-(4-methoxyphenyl)ethan-1-one, and ammonia.

Reactant 1Reactant 2Reactant 3Product
Ethyl acetoacetate2-bromo-1-(4-methoxyphenyl)ethan-1-oneAmmoniaEthyl 2-methyl-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate

This table illustrates a potential Hantzsch approach. Note that this specific combination would yield a 2-methyl substituted pyrrole. To obtain the target compound without the 2-methyl group, a glyoxal (B1671930) derivative might be used instead of ethyl acetoacetate.

Modifications to the Hantzsch synthesis aim to improve yields, simplify procedures, and broaden the scope. For instance, visible-light-mediated Hantzsch synthesis using a photosensitizer allows the reaction to proceed under mild, ambient conditions. organic-chemistry.org Furthermore, solvent-free Hantzsch-type reactions, sometimes facilitated by microwave irradiation, have been developed, aligning with the principles of green chemistry. pensoft.net

Paal-Knorr Reaction and its Contemporary Variants

The Paal-Knorr synthesis is one of the most direct and widely used methods for preparing pyrroles. wikipedia.org It involves the cyclocondensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.org The key to applying this method for synthesizing this compound lies in the preparation of the requisite 1,4-dicarbonyl precursor: ethyl 2-(4-methoxybenzoyl)acetate or a related derivative.

Once the 1,4-dicarbonyl compound is obtained, its reaction with an ammonia source, such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide, will lead to the formation of the pyrrole ring. wikipedia.org

General Paal-Knorr Reaction Scheme:

General reaction scheme for the Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyls.
Figure 2. The Paal-Knorr reaction for the formation of a pyrrole ring from a 1,4-dicarbonyl precursor and an amine.

Contemporary variants of the Paal-Knorr reaction focus on improving the reaction conditions. The classical method often requires harsh conditions, such as prolonged heating in acid, which may not be suitable for sensitive substrates. researchgate.net Modern improvements include the use of various catalysts like iron(III) chloride in water, which allows the reaction to proceed under very mild conditions. organic-chemistry.org Microwave-assisted Paal-Knorr reactions have also been shown to significantly reduce reaction times and improve yields. pensoft.netorganic-chemistry.org Green chemistry approaches have been developed that utilize water as a solvent or even solvent-free conditions, making this classical reaction more environmentally benign. semanticscholar.org

Multicomponent Reaction Approaches for Pyrrole Core Formation

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted pyrroles from simple starting materials in a single synthetic operation. These reactions are highly atom-economical and often align with the principles of green chemistry. semanticscholar.org

The synthesis of a 5-aryl-1H-pyrrole-3-carboxylate derivative can be envisioned through a four-component reaction. For instance, a reaction involving an arylglyoxal (like 4-methoxyphenylglyoxal), a 1,3-dicarbonyl compound (such as ethyl acetoacetate), an amine, and a fourth component could potentially assemble the desired pyrrole core. Various MCRs have been developed for pyrrole synthesis, often catalyzed by Lewis acids or proceeding under catalyst-free conditions. rsc.orgresearchgate.net

A notable example is the three-component reaction of arylglyoxals, 1,3-dicarbonyl compounds, and enaminoketones in green solvents like water or ethanol (B145695), which leads to polyfunctionalized pyrroles. nih.gov These reactions are attractive due to their operational simplicity, high yields, and the ease of product isolation, often requiring only simple filtration. orgchemres.org

Component 1Component 2Component 3Catalyst/SolventPyrrole Substitution Pattern
Arylglyoxal1,3-DiketoneEnaminoketoneWater/EthanolPolysubstituted
Aryl HalidePropargyl AlcoholAldehydePalladium/Thiazolium1,2,3,5-Tetrasubstituted
Vicinal TricarbonylEnamineNucleophileB(C6F5)35α-Functionalized

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing mild and efficient pathways to structures that are difficult to access through classical methods. elsevierpure.com Both the formation of the pyrrole ring via cyclization and the functionalization of a pre-existing pyrrole core can be achieved using various transition metals like palladium, rhodium, zinc, and ruthenium. organic-chemistry.org

Palladium-Catalyzed Suzuki Coupling: A highly effective strategy for synthesizing 5-aryl pyrroles is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 5-halopyrrole-3-carboxylate with an arylboronic acid in the presence of a palladium catalyst and a base. To synthesize the target compound, ethyl 5-bromo-1H-pyrrole-3-carboxylate would be coupled with 4-methoxyphenylboronic acid.

Suzuki Coupling Reaction for Target Synthesis:

Reaction scheme showing the Suzuki coupling of a bromopyrrole with an arylboronic acid.
Figure 3. Palladium-catalyzed Suzuki coupling to form the 5-aryl bond in the target molecule.

[3+2] Cycloaddition Reactions: This class of reactions provides a powerful method for constructing five-membered rings. In the context of pyrrole synthesis, a [3+2] cycloaddition can occur between an azomethine ylide (a three-atom component) and an alkyne (a two-atom component). researchgate.net For the synthesis of this compound, this could involve the reaction of an azomethine ylide derived from an amino acid and 4-methoxybenzaldehyde (B44291) with ethyl propiolate. The Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) as a synthon, is another well-known [3+2] cycloaddition for preparing pyrroles from electron-deficient alkenes. nih.govnih.gov

Microwave-Assisted and Green Chemistry Principles in Pyrrole Synthesis

The application of green chemistry principles and enabling technologies like microwave irradiation has significantly advanced pyrrole synthesis, making it faster, more efficient, and more environmentally friendly. semanticscholar.org

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate the rates of many organic reactions, including the classical syntheses of pyrroles. nih.gov For example, Paal-Knorr and Hantzsch reactions that might take several hours under conventional heating can often be completed in a matter of minutes with microwave irradiation, frequently leading to higher yields and cleaner product profiles. pensoft.netrsc.org Three-component syntheses of N-substituted 2-methyl-1H-pyrrole-3-carboxylates have been efficiently carried out under solvent-free microwave conditions. rsc.org

Reaction TypeConditionsTime (Conventional)Time (Microwave)
Paal-KnorrAqueous mediumHours20 minutes
HantzschSolvent-freeHours10-16 minutes
MulticomponentEthanol6 hours2 minutes

Green Chemistry Principles: The move towards greener synthetic routes involves several strategies, such as the use of non-toxic, renewable solvents (like water or ethanol), catalyst-free conditions, and solvent-free reactions. nih.gov The Paal-Knorr synthesis, for example, has been successfully adapted to run in water, eliminating the need for volatile organic solvents. organic-chemistry.org Multicomponent reactions are inherently green due to their high atom economy. One-pot, catalyst-free MCRs for pyrrole synthesis have been developed that proceed in water at room temperature, offering a highly sustainable route to these heterocycles. orgchemres.org These approaches not only reduce the environmental impact of chemical synthesis but also often simplify the workup and purification procedures.

Regioselectivity and Chemoselectivity Control in Synthetic Pathways

The synthesis of highly functionalized pyrroles often presents challenges in achieving the desired regioselectivity. epa.gov For a compound like this compound, the key is to control the placement of the 4-methoxyphenyl (B3050149) group at the C5 position and the ethyl carboxylate group at the C3 position. Various classical and modern synthetic methods for pyrroles, such as the Paal-Knorr, Knorr, and Hantzsch syntheses, offer pathways to substituted pyrroles, but their success in controlling regiochemistry can be substrate-dependent. epa.gov

Modern approaches to pyrrole synthesis often involve multi-component reactions or cycloaddition strategies, which can offer a higher degree of control over the substituent pattern. For instance, the reaction of vinyl azides with 1,3-dicarbonyl compounds can lead to the formation of polysubstituted N-H pyrroles. acs.org The regiochemical outcome of such reactions can often be directed by the choice of catalyst or by the inherent electronic and steric properties of the starting materials. acs.org In the context of the target molecule, a plausible strategy would involve the reaction of a precursor containing the 4-methoxyphenyl moiety with a three-carbon component that would form the pyrrole ring and incorporate the ethyl carboxylate group at the desired position.

Chemoselectivity is another important consideration, particularly when the starting materials contain multiple reactive functional groups. The synthesis must be designed to ensure that only the desired bond formations occur to construct the pyrrole ring, without affecting other parts of the molecule. For example, in a multi-step synthesis, protecting groups may be necessary to mask reactive functionalities that are not involved in the pyrrole ring formation. The choice of reagents and reaction conditions is critical to prevent unwanted side reactions. Polyfunctional pyrroles themselves are valuable intermediates as they possess multiple reactive centers, allowing for selective transformations to access a variety of derivatives. scispace.com

Optimization of Reaction Conditions and Yields for Target Compounds

The optimization of reaction conditions is a crucial step in developing an efficient and practical synthesis for this compound. Key parameters that are typically optimized include the choice of solvent, catalyst, reaction temperature, and reaction time.

For instance, in the synthesis of related polysubstituted pyrroles, a variety of solvents and catalysts have been explored to maximize yields. In a four-component reaction for the synthesis of penta-substituted pyrroles, various solvents were tested, with ethanol at reflux providing the highest yield. researchgate.net The use of a catalyst, such as L-proline, did not show any improvement in that particular reaction, indicating that catalyst-free conditions can sometimes be optimal. researchgate.net

The table below illustrates a hypothetical optimization study for a key step in the synthesis of a substituted pyrrole, based on common practices in the field.

Table 1: Optimization of Reaction Conditions for a Hypothetical Pyrrole Synthesis

Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%)
1 Toluene None 80 12 45
2 Ethanol None Reflux 12 65
3 Acetonitrile None Reflux 12 58
4 Ethanol Acetic Acid Reflux 8 75
5 Ethanol p-TsOH Reflux 6 82
6 Dioxane p-TsOH 100 6 78

In the synthesis of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, a close analog of the target compound, an improved process was developed to avoid the formation of chloro-intermediate impurities that arose from the use of hydrochloric acid. tdcommons.org This was achieved by reacting a precursor with a metal catalyst in the presence of an organic acid. tdcommons.org This highlights the importance of catalyst and additive selection in not only improving yield but also in controlling the impurity profile of the final product.

Further optimization can involve adjusting the stoichiometry of the reactants and the work-up procedure. Purification techniques such as column chromatography or recrystallization are often employed to obtain the final product in high purity. rsc.org The characterization of the synthesized compound using techniques like NMR and mass spectrometry is essential to confirm its structure and purity. rsc.org

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, rendering it highly susceptible to electrophilic aromatic substitution. ijpcbs.com Compared to benzene (B151609), pyrroles exhibit significantly enhanced reactivity. In substituted pyrroles like ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate, the substitution pattern is directed by the existing substituents. The C5 position is occupied by the 4-methoxyphenyl (B3050149) group, and the C3 position by the ethyl carboxylate group. The C2 and C4 positions are available for substitution. Due to the electronic nature of the pyrrole ring, electrophilic attack preferentially occurs at the position adjacent to the nitrogen atom (C2 or C5). Given that the C5 position is already substituted, the most probable site for electrophilic attack is the C2 position.

A prime example of electrophilic substitution on such a pyrrole system is the Vilsmeier-Haack reaction, which is a mild and efficient method for the formylation of electron-rich aromatic compounds. ijpcbs.comorganic-chemistry.orgchemistrysteps.com Treatment of this compound with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) is expected to yield the corresponding 2-formyl derivative. A similar reaction has been reported for the synthesis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, demonstrating the feasibility of this transformation on a related pyrrole core. nih.govalfachemch.com

Other common electrophilic aromatic substitution reactions include nitration and halogenation. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of pyrroles suggests that these transformations are feasible. Nitration would likely introduce a nitro group at the C2 position, and halogenation would introduce a halogen atom at the same position. acs.org

Table 1: Electrophilic Aromatic Substitution Reactions
ReactionReagentsExpected ProductPosition of Substitution
Vilsmeier-Haack FormylationPOCl₃, DMFEthyl 2-formyl-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylateC2
NitrationHNO₃, H₂SO₄Ethyl 2-nitro-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylateC2
Halogenation (e.g., Bromination)Br₂, appropriate solventEthyl 2-bromo-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylateC2

Reactions Involving the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The ethyl carboxylate group at the C3 position of the pyrrole ring is amenable to a variety of nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions, such as amide bond formation. The synthesis of various pyrrole-3-carboxylic acids has been reported, highlighting the general applicability of this reaction. syrris.comacs.orgresearchgate.net

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ethyl ester with an excess of another alcohol. Enzymatic methods for the transesterification of pyrrole esters have also been developed, offering a mild and selective alternative. nih.gov

Amidation: The ester can be converted to an amide by reaction with an amine. This can be achieved directly by heating the ester with the amine or by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine using a suitable coupling agent. The synthesis of pyrrole-3-carboxamides is a well-established process. syrris.comresearchgate.net

Table 2: Reactions of the Ester Moiety
ReactionReagentsProduct Type
HydrolysisH₃O⁺ or OH⁻Carboxylic acid
TransesterificationR'OH, acid or base catalystNew ester
AmidationR'R''NHAmide

Chemical Transformations of the 4-Methoxyphenyl Substituent

The 4-methoxyphenyl group at the C5 position offers another site for chemical modification, primarily through cleavage of the methyl ether.

Demethylation: The methoxy (B1213986) group can be cleaved to reveal a phenolic hydroxyl group. A common and effective reagent for this transformation is boron tribromide (BBr₃). researchgate.netresearchgate.netnih.gov This reaction is typically performed at low temperatures and provides a route to 5-(4-hydroxyphenyl)pyrrole derivatives. It is worth noting that in some cases, BBr₃ can induce unexpected cyclization reactions instead of demethylation, depending on the substrate's structure. nih.gov

Table 3: Transformations of the 4-Methoxyphenyl Group
ReactionReagentProduct Functional Group
DemethylationBBr₃Phenolic hydroxyl

Functionalization of the Pyrrole Nitrogen Atom

The nitrogen atom of the pyrrole ring, being a secondary amine, can be functionalized through various reactions, most notably N-alkylation and N-acylation.

N-Alkylation: The pyrrole nitrogen can be alkylated by reaction with an alkyl halide in the presence of a base. The choice of base is crucial to deprotonate the N-H group, facilitating the nucleophilic attack on the alkyl halide.

N-Acylation: Acylation of the pyrrole nitrogen can be achieved using acylating agents such as acid chlorides or anhydrides. This introduces an acyl group onto the nitrogen atom, forming an N-acylpyrrole derivative.

Cross-Coupling Reactions for Peripheral Elaboration

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the further elaboration of the pyrrole scaffold. To utilize these reactions, the pyrrole ring must first be functionalized with a suitable handle, typically a halogen atom. As discussed in section 3.1, halogenation of this compound is expected to occur at the C2 position. The resulting 2-halopyrrole derivative can then be used in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-halopyrrole with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C2 position. The Suzuki-Miyaura cross-coupling of brominated pyrroles has been successfully applied in the synthesis of complex molecules. nih.govnih.govrsc.orgdntb.gov.uarsc.org

Heck Reaction: The Heck reaction couples the 2-halopyrrole with an alkene in the presence of a palladium catalyst and a base. rsc.orglibretexts.orgorganic-chemistry.org This reaction introduces a substituted vinyl group at the C2 position of the pyrrole ring. Intramolecular Heck reactions of pyrrole derivatives have also been developed. researchgate.netrsc.org

Table 4: Cross-Coupling Reactions for Peripheral Elaboration
ReactionReactantsBond Formed
Suzuki-Miyaura Coupling2-Halopyrrole, Boronic acid/esterC-C (sp²-sp²) or C-C (sp²-sp³)
Heck Reaction2-Halopyrrole, AlkeneC-C (sp²-sp²)

Ring-Opening, Rearrangement, and Cycloaddition Reactions

While the aromaticity of the pyrrole ring provides it with considerable stability, it can participate in certain ring-opening, rearrangement, and cycloaddition reactions under specific conditions.

Cycloaddition Reactions: Pyrroles can act as dienes in Diels-Alder reactions, although their aromatic character makes them less reactive than non-aromatic dienes. The reaction often requires high temperatures or the use of electron-deficient dienophiles. Diels-Alder reactions of N-arylpyrroles with aryne intermediates have been reported. d-nb.infonih.govscispace.comnih.govwikipedia.org

Information on specific ring-opening and rearrangement reactions for this compound is limited in the readily available literature. However, pyrrole derivatives can undergo various rearrangements and ring-opening reactions depending on the substituents and reaction conditions.

Synthesis of Fused Heterocyclic Systems Derived from this compound

The functional groups on this compound can be utilized to construct fused heterocyclic systems. For instance, the 2-formyl derivative, obtained via the Vilsmeier-Haack reaction (see section 3.1), is a key intermediate for the synthesis of pyrrolo[1,2-a]pyrazines. researchgate.netmdpi.comresearchgate.neturfu.rursc.orgsemanticscholar.org Reaction of the 2-formylpyrrole with a suitable 1,2-diamine would lead to the formation of the fused pyrazine (B50134) ring.

Furthermore, the ester and the pyrrole nitrogen can be involved in cyclization reactions to form other fused systems. The strategic functionalization of the pyrrole ring, followed by intramolecular cyclization reactions, is a common strategy for the synthesis of a variety of fused pyrrole-containing heterocycles. uctm.edu

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Techniques for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation. For ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate, ¹H NMR would identify all unique proton environments, including those on the pyrrole (B145914) ring, the methoxyphenyl group, and the ethyl ester moiety. Chemical shifts, integration values, and coupling constants would reveal their connectivity.

Similarly, ¹³C NMR spectroscopy would map the carbon skeleton of the molecule, identifying distinct signals for each carbon atom, including the carbonyl group of the ester, the aromatic carbons, and the carbons of the pyrrole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their vibrational modes. For the target compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring, C=O stretching of the ester, C-O and C-N stretching, and vibrations associated with the aromatic rings. While data for related compounds exists, a specific vibrational analysis for this compound has not been detailed.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₄H₁₅NO₃), HRMS would yield an exact mass that corresponds to this formula, distinguishing it from other compounds with the same nominal mass. Searches for this specific data have not yielded results for the title compound, although HRMS data is available for isomers and analogues. For instance, the related compound ethyl 2-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-3-carboxylate has a calculated [M+H]⁺ of 322.1438, with a found value of 322.1442. rsc.org

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique would also illuminate intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H and the ester carbonyl, which dictate the crystal packing. There are no published crystal structures for this compound in crystallographic databases.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Analysis (If applicable to chiral derivatives)

Chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are used to determine the absolute configuration of chiral molecules. As this compound is an achiral molecule, these techniques are not applicable for its analysis unless it is derivatized to create a chiral center.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. This foundational analysis is crucial for understanding the molecule's spatial arrangement and serves as the starting point for more advanced computational studies. However, specific optimized geometrical parameters from DFT calculations for this compound are not available in the current literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

Frontier Molecular Orbital (FMO) theory provides critical insights into a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

From the energies of the HOMO and LUMO, other important quantum chemical parameters such as ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO) can be derived. These values help in predicting the molecule's behavior as an electron donor or acceptor. Currently, there are no published FMO analysis data specifically for this compound.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Hypothetical)

Parameter Symbol Typical Unit Value
Energy of HOMO EHOMO eV Data Not Available
Energy of LUMO ELUMO eV Data Not Available
HOMO-LUMO Energy Gap ΔE eV Data Not Available
Ionization Potential IP eV Data Not Available

Note: This table is for illustrative purposes only. No experimental or theoretical data for the target compound is currently available.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is an indispensable tool for mapping out reaction pathways and identifying the high-energy transition states that govern reaction rates. For a molecule like this compound, these methods could be used to study its synthesis mechanisms or its reactions with other chemical species. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products, characterizing intermediates and the geometry of transition states. Such studies provide a molecular-level understanding of reaction kinetics and thermodynamics. At present, no specific computational studies on reaction mechanisms involving this compound have been reported.

Molecular Dynamics Simulations for Conformational Analysis and System Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve calculating the forces between atoms and using them to predict molecular motion. This technique is particularly useful for exploring the molecule's conformational landscape, understanding how different parts of the molecule, such as the ethyl ester and methoxyphenyl groups, rotate and flex. It can also be used to simulate interactions with solvent molecules or biological macromolecules, providing insights into its behavior in different environments. No MD simulation studies for this specific pyrrole (B145914) derivative are currently documented.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical structure of a series of compounds with their reactivity. By developing a mathematical relationship between structural descriptors (such as electronic, steric, or hydrophobic properties) and a measured reactivity parameter, QSRR models can predict the reactivity of new, untested compounds. To perform a QSRR study, a dataset of related pyrrole derivatives with known reactivity would be required. As there is a lack of extensive reactivity data and computational studies on a series of compounds including this compound, no QSRR models have been developed.

Prediction and Validation of Spectroscopic Parameters

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict spectroscopic properties. For this compound, these calculations could predict its infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), and its UV-Visible electronic absorption spectra. Comparing these computationally predicted spectra with experimentally obtained data is a standard method for validating both the computational approach and the experimental structural assignment. However, published reports containing predicted or validated spectroscopic parameters for this compound are not available.

Table 2: Illustrative Spectroscopic Data Comparison (Hypothetical)

Spectroscopic Technique Parameter Predicted Value Experimental Value
FT-IR C=O Stretch (cm⁻¹) Data Not Available Data Not Available
¹H NMR N-H Proton (ppm) Data Not Available Data Not Available
¹³C NMR Carbonyl Carbon (ppm) Data Not Available Data Not Available

Note: This table is for illustrative purposes only. No specific computational or experimental spectroscopic data for the target compound is currently available.

Analysis of Non-Covalent Interactions and Crystal Packing Motifs

The study of non-covalent interactions (such as hydrogen bonds, van der Waals forces, and π-π stacking) is essential for understanding how molecules arrange themselves in the solid state. Techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions within a crystal lattice. This analysis provides insights into the stability of the crystal structure and the key interactions that dictate the crystal packing. To perform such an analysis, single-crystal X-ray diffraction data is required to first determine the crystal structure. As of now, the crystal structure and any subsequent analysis of non-covalent interactions for this compound have not been reported in the scientific literature.

Exploration of Research Applications

Role as Precursors and Intermediates in Advanced Organic Synthesis

Ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate serves as a valuable intermediate in the synthesis of more complex molecular architectures. Pyrrole (B145914) derivatives are recognized as crucial building blocks for a multitude of biological compounds and pharmaceutical drugs. nih.govbenthamdirect.com The synthesis of polysubstituted pyrroles can be achieved through various established methods, including the Paal-Knorr, Hantzsch, and Van Leusen reactions, which can be adapted to produce this specific compound. nih.govbenthamdirect.comsemanticscholar.orgmdpi.com

The reactivity of the molecule is centered around several key features:

The Pyrrole Ring: The N-H bond can be substituted, and the aromatic ring itself can undergo electrophilic substitution, although regioselectivity can be challenging. researchgate.net

The Ethyl Carboxylate Group: This ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. This versatility is crucial for creating diverse libraries of compounds, particularly in agrochemical and pharmaceutical research. researchgate.netznaturforsch.com

The 4-Methoxyphenyl (B3050149) Group: This substituent influences the electronic properties of the pyrrole ring and can be modified if necessary, although it is generally stable.

Researchers have utilized alpha-aminoalkylcuprates in conjugate addition reactions to α,β-alkynyl ketones as a flexible two-step synthesis for substituted pyrroles. nih.gov Furthermore, multi-component reactions, often involving arylglyoxals, provide an efficient pathway to highly functionalized pyrroles, demonstrating the compound's accessibility through modern synthetic strategies. semanticscholar.org

Building Blocks for Advanced Materials Science

The intrinsic electronic properties of the pyrrole ring make it a fundamental component in the field of materials science. semanticscholar.org Pyrrole-based structures are integral to the development of conducting polymers, organic semiconductors, and optical materials.

Conducting Polymers: Polypyrrole is a well-known conductive polymer. frontiersin.org The incorporation of substituents like the 4-methoxyphenyl group on the pyrrole monomer can modulate the electronic properties, solubility, and processability of the resulting polymer.

Organic Semiconductors: The conjugated π-system of the pyrrole core allows for charge transport, a key characteristic of semiconductor materials. The electron-donating nature of the methoxy (B1213986) group can tune the energy levels (HOMO/LUMO) of the molecule, which is critical for designing efficient organic electronic devices. semanticscholar.org

Optical Materials: The electronic structure that lends itself to semiconductor applications also results in interesting optical properties, including absorption and emission of light, which can be harnessed for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

The development of conjugated microporous polymers (CMPs) from pyrrole-based monomers has shown promise in creating materials with large surface areas and tunable pore sizes, suitable for applications in gas storage and heterogeneous catalysis. frontiersin.org

Development of Fluorescent Probes and Dyes

The structure of this compound, featuring an electron-donating group (methoxyphenyl) and an electron-withdrawing group (ethyl carboxylate) attached to the π-conjugated pyrrole core, forms a classic donor-π-acceptor (D-π-A) system. This arrangement is a common design strategy for creating fluorescent molecules. rsc.orgnih.gov

The photophysical properties of such compounds are often governed by an intramolecular charge transfer (ICT) process upon photoexcitation. This can lead to desirable characteristics such as:

Solvatochromism: A significant shift in the fluorescence emission wavelength depending on the polarity of the solvent. rsc.org

Large Stokes Shifts: A large separation between the absorption and emission maxima, which is beneficial for minimizing self-absorption in fluorescence imaging applications. rsc.org

Research on unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles, which share structural motifs with the target compound, has demonstrated how the position of donor and acceptor groups influences fluorescence properties. rsc.org For instance, a 5-substituted donor-acceptor derivative exhibited solvatochromic fluorescence, while a 6-substituted analogue showed dual fluorescence in certain solvents and a large Stokes shift (up to 230 nm) in polar solvents like acetonitrile. rsc.org These findings underscore the potential to fine-tune the optical properties of pyrrole derivatives for use as fluorescent probes and sensors. rsc.orgnih.gov

Compound DerivativeSolventAbsorption Max (λab, nm)Emission Max (λfl, nm)Stokes Shift (nm)
5-p-diethylaminophenyl substitutedn-hexane34639347
5-p-diethylaminophenyl substitutedacetonitrile346446100
6-p-diethylaminophenyl substitutedn-hexane30840698
6-p-diethylaminophenyl substitutedacetonitrile308538230

This table is based on data for structurally related unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes to illustrate the photophysical principles. rsc.org

Applications in Agrochemical Research and Development of Novel Active Ingredients

Pyrrole derivatives are a cornerstone of modern agrochemical research, with many commercial pesticides containing this heterocyclic core. semanticscholar.orglucp.netacs.org A particularly important class of pyrrole-based fungicides are the pyrrole carboxamides, which act as Complex II inhibitors in the mitochondrial respiration chain of fungi. researchgate.netznaturforsch.com

This compound is an ideal precursor for synthesizing these active ingredients. The ethyl ester can be readily converted to a variety of amides through reaction with different amines. This allows for the creation of a library of compounds to perform structure-activity relationship (SAR) studies, optimizing for potency and spectrum of activity against various plant pathogens. znaturforsch.com Research has shown that specific substitutions on both the pyrrole and the aniline portion of the carboxamide are critical for fungicidal efficacy. researchgate.netznaturforsch.com For example, studies on carboxylated pyrroline-2-one derivatives revealed that many of the synthesized compounds possessed excellent antifungal effects, with EC50 values below 1 μg/mL against fungi like Fusarium graminearum and Botrytis cinerea. nih.gov

Target FungusActivity of Related Pyrrole Derivatives (EC50 in μg/mL)
Fusarium graminearum (Fg)< 1
Botrytis cinerea (Bc)< 1
Rhizoctonia solani (Rs)< 1
Colletotrichum capsici (Cc)< 1

This table presents activity data for novel carboxylated pyrroline-2-one derivatives to demonstrate the potential of the chemical class in agrochemical applications. nih.gov

Design and Synthesis of Ligands for Catalytic Processes

The pyrrole scaffold is a versatile platform for designing ligands for transition metal catalysis. The nitrogen atom of the pyrrole ring, along with other positions that can be functionalized, allows for the creation of polydentate ligands that can coordinate with a metal center. researchgate.net Pyrrole-based PNP pincer ligands, for instance, are tridentate ligands that bind to a metal in a meridional fashion and have been used to synthesize iron, iridium, and rhodium complexes as catalyst precursors. nih.govacs.orgacs.org

This compound can be chemically modified to incorporate phosphine, amine, or other coordinating groups, transforming it into a sophisticated ligand. The existing substituents—the ethyl carboxylate and the methoxyphenyl group—can sterically and electronically influence the resulting metal complex, thereby tuning its reactivity and selectivity in catalytic transformations such as cross-coupling reactions or dehydrogenation. acs.orgacs.org The ability of pyrrole-based pincer ligands to stabilize multiple oxidation states of a metal, such as iron, expands the potential for developing novel catalytic methodologies. acs.org

Supramolecular Chemistry and Self-Assembly Processes

The non-covalent interactions dictated by the functional groups of this compound are key to its role in supramolecular chemistry. The molecule possesses hydrogen bond donors (N-H) and acceptors (the carbonyl oxygen of the ester), which can lead to the formation of predictable, self-assembled structures in the solid state. researchgate.netmdpi.com

Crystal structure analyses of related compounds reveal the formation of inversion dimers and extended chains through intermolecular hydrogen bonding. researchgate.netmdpi.comiucr.org For example, in a similar structure, an intramolecular N—H⋯O hydrogen bond creates a stable six-membered ring, while intermolecular O—H⋯O bonds link molecules into dimers. researchgate.netiucr.org Additionally, the aromatic pyrrole and phenyl rings can engage in π-π stacking interactions, further stabilizing the supramolecular architecture. The study of these self-assembly processes is fundamental to crystal engineering and the design of new materials with specific properties. More complex self-assembled structures, such as catenanes and molecular knots, have also been constructed using diformylpyrrole building blocks, highlighting the versatility of the pyrrole core in creating intricate supramolecular systems. nih.gov

Contributions to Green Chemistry Methodologies

The synthesis of pyrroles is a field where green chemistry principles have been actively applied to reduce environmental impact. nih.govlucp.net Traditional methods often require harsh conditions or volatile organic solvents. Modern approaches focus on developing more sustainable synthetic routes. semanticscholar.org

This compound can be synthesized using these greener methods:

Eco-friendly Solvents: Replacing traditional solvents like acetic acid with more benign alternatives such as lactic acid or even water. semanticscholar.orgresearchgate.net

Alternative Energy Sources: Utilizing ultrasound or visible-light photocatalysis to drive reactions, often increasing reaction rates and avoiding the need for high temperatures. semanticscholar.orglucp.net

Novel Catalysts: Employing heterogeneous catalysts, nanoparticles, or surfactant-based micellar catalysis (e.g., using sodium dodecyl sulfate in water) allows for easier catalyst separation and recycling. benthamdirect.comresearchgate.net

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which improves atom economy and reduces waste. semanticscholar.org

These methodologies make the production of valuable pyrrole intermediates like this compound more efficient and environmentally friendly. semanticscholar.org

Conclusion and Future Research Directions

Synthesis and Reactivity: Key Achievements and Persistent Challenges

A primary and essential goal for future research is the development and optimization of synthetic routes to ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate. While general methods for pyrrole (B145914) synthesis, such as the Paal-Knorr, Hantzsch, or Barton-Zard syntheses, could theoretically be adapted, the specific challenges related to regioselectivity and the influence of the electron-donating 4-methoxyphenyl (B3050149) group would need to be systematically investigated. Key achievements would include the establishment of a high-yield, scalable synthesis. Persistent challenges may involve controlling the position of the substituents on the pyrrole ring and preventing the formation of isomeric byproducts. Subsequent studies on its reactivity would be crucial to understand its chemical behavior, including electrophilic and nucleophilic substitution patterns, and the reactivity of the ester functionality.

Integration of Experimental and Computational Methodologies

To accelerate the understanding of this compound, an integrated approach combining experimental work with computational modeling is highly recommended. Density Functional Theory (DFT) calculations could predict its molecular geometry, electronic properties, and spectroscopic signatures (NMR, IR, UV-Vis), which would be invaluable for characterizing the synthesized compound. Furthermore, computational studies could provide insights into its potential reaction mechanisms and thermodynamic stability, guiding experimental design and saving significant laboratory resources. The synergy between theoretical predictions and empirical data will be pivotal in building a robust scientific foundation for this molecule.

Opportunities for Novel Derivatization and Functionalization Strategies

Once a reliable synthetic route is established, a significant avenue of research will be the exploration of novel derivatization and functionalization strategies. The pyrrole ring and its substituents offer multiple sites for chemical modification. For instance, the N-H of the pyrrole can be alkylated or arylated to introduce new functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other derivatives. The 4-methoxyphenyl group also presents opportunities for electrophilic aromatic substitution. These derivatization strategies could lead to a library of new compounds with potentially interesting biological or material properties.

Prospects for Unexplored Research Applications in Emerging Technologies

Given the prevalence of the pyrrole core in functional materials, future research should explore the potential applications of this compound and its derivatives in emerging technologies. The electron-rich nature of the pyrrole ring, combined with the electronic properties of the 4-methoxyphenyl substituent, suggests potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its utility as a building block for conductive polymers or as a sensor for specific analytes could also be investigated.

Strategic Directions for Future Theoretical and Mechanistic Studies

Future theoretical and mechanistic studies should focus on understanding the fundamental aspects of this molecule's behavior. This includes in-depth computational analysis of its tautomeric forms, aromaticity, and the electronic communication between the 4-methoxyphenyl ring and the pyrrole-3-carboxylate system. Mechanistic studies of its formation and potential reactions will be crucial for controlling its synthesis and predicting its behavior in various chemical environments. Such fundamental knowledge is a prerequisite for any rational design of this molecule for specific applications.

Q & A

Q. What are the established synthetic methodologies for ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?

Answer: The compound is synthesized via a one-pot, three-component reaction involving aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde . Key variables affecting yield include:

  • Catalyst selection : Acidic or basic catalysts can alter reaction kinetics.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
  • Temperature : Optimized between 80–100°C to balance reaction rate and decomposition.
    Yield improvements are achieved by incremental addition of reagents and inert atmosphere use to prevent oxidation. Structural analogs suggest yields of 40–60% under optimized conditions .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

Answer:

  • FTIR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, pyrrole N-H at ~3400 cm⁻¹).
  • NMR :
    • ¹H NMR : Assigns protons on the pyrrole ring (δ 6.5–7.5 ppm) and methoxyphenyl group (δ 3.8 ppm for OCH₃).
    • ¹³C NMR : Identifies carbonyl carbons (δ ~165 ppm) and aromatic carbons.
  • X-ray crystallography : Resolves bond lengths and dihedral angles, critical for verifying regioselectivity and hydrogen-bonding networks .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer: While specific toxicity data for this compound is limited, general precautions for pyrrole derivatives include:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    Refer to SDS guidelines for structurally similar compounds (e.g., ethyl pyrazole carboxylates) for emergency measures .

Advanced Research Questions

Q. How can density functional theory (DFT) studies elucidate the electronic and structural properties of this compound?

Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., pyrrole N-H as H-bond donor).
  • Frontier molecular orbitals (HOMO-LUMO) : Predict reactivity (e.g., LUMO localization on the ester group).
  • Thermodynamic stability : Compare experimental and computed lattice energies to validate crystallographic data .

Q. What strategies are recommended for resolving contradictions between experimental and computational spectral data?

Answer:

  • Parameter adjustment : Refine basis sets (e.g., include polarization/diffusion functions) in DFT models.
  • Solvent effects : Apply implicit solvation models (e.g., PCM) to NMR chemical shift calculations.
  • Cross-validation : Use X-ray crystallography to anchor theoretical geometries. Discrepancies >0.05 Å in bond lengths warrant re-evaluation of computational assumptions .

Q. What are the key considerations in designing a multi-component reaction for pyrrole derivatives like this compound?

Answer:

  • Mechanistic insight : Track intermediates via LC-MS or in-situ IR to identify rate-limiting steps.
  • Green chemistry : Replace traditional solvents with ionic liquids or water (see ICReDD’s computational-experimental feedback loop for condition optimization) .
  • Regioselectivity : Steric and electronic effects of substituents (e.g., methoxyphenyl groups) dictate product distribution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.